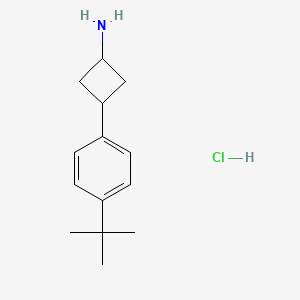
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a formyl group and two methyl groups attached to a phenoxyacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylphenol.
Formylation: The formylation of 3,5-dimethylphenol is achieved using a Vilsmeier-Haack reaction, which involves the reaction of the phenol with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Etherification: The formylated product is then subjected to etherification with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(4-Carboxy-3,5-dimethylphenoxy)acetic acid.
Reduction: 2-(4-Hydroxymethyl-3,5-dimethylphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenoxyacetic acid moiety can interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid
Comparison: 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs The formyl group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis
特性
CAS番号 |
2919955-14-7 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
2-(4-formyl-3,5-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-9(15-6-11(13)14)4-8(2)10(7)5-12/h3-5H,6H2,1-2H3,(H,13,14) |
InChIキー |
PGYIPBFYORRVNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C=O)C)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)

![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
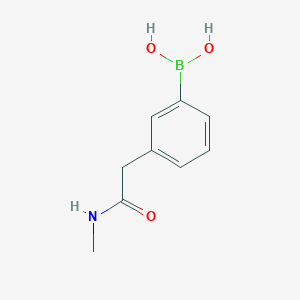

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)
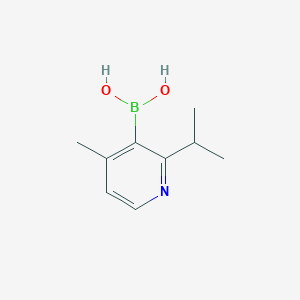
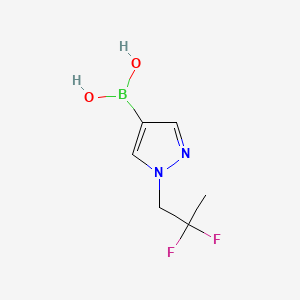
![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)
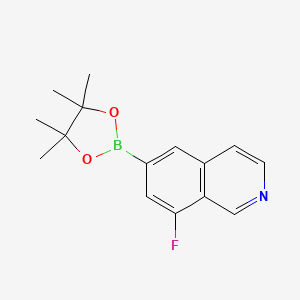
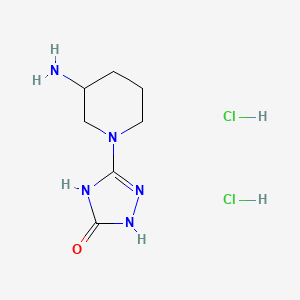
![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)
